molecular formula C10H13N3 B13229405 N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine

N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine

Cat. No.: B13229405
M. Wt: 175.23 g/mol
InChI Key: YPPKOJCHAXHZBT-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.24 g/mol . This benzimidazole derivative is supplied for research purposes. Benzimidazole-based compounds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. Recent scientific literature highlights that novel benzimidazole derivatives are being actively investigated as potent inhibitors of specific protein kinases, such as CK2 and PIM-1, which are serine/threonine kinases involved in critical cellular processes including proliferation, differentiation, and apoptosis . The inhibition of these kinases can reduce cancer cell viability and induce programmed cell death, making such compounds valuable tools for probing cancer biology and developing potential anticancer agents . Furthermore, research into related structures indicates their relevance in other areas, such as studies of drug-induced phospholipidosis, a form of lysosomal storage disorder . This compound is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-propan-2-yl-1H-benzimidazol-4-amine

InChI

InChI=1S/C10H13N3/c1-7(2)13-9-5-3-4-8-10(9)12-6-11-8/h3-7,13H,1-2H3,(H,11,12)

InChI Key

YPPKOJCHAXHZBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1N=CN2

Origin of Product

United States

Preparation Methods

Bromination of 2-Bromo-1H-Benzimidazole

The initial step involves the bromination of benzimidazole derivatives to generate pentabromo-1H-benzimidazole intermediates, which serve as key precursors.

  • Procedure:
    • Bromine (Br₂) is added portionwise to a stirred, refluxed suspension of 2-bromo-1H-benzimidazole in water.
    • Reaction conditions include:
      • Bromine volume: 8 mL (160 mmol)
      • Benzimidazole amount: 1.5 g (7.6 mmol)
      • Temperature: Reflux for 24 hours under LED irradiation (390 nm)
    • Post-reaction, the mixture is cooled, and the orange precipitate is filtered.
    • The solid is dissolved in methanol with 25% aqueous ammonia for purification.

Reference: The procedure aligns with Andrzejewska et al.'s method, emphasizing controlled bromination to produce highly brominated intermediates.

Nucleophilic Substitution with Amino Alcohols

  • The pentabromo-benzimidazole derivatives undergo nucleophilic substitution with amino alcohols to form the target compounds.

  • Method A:

    • Reactant mixture: 150 mg (0.30 mmol) of pentabromo-benzimidazole and 4.9 equivalents of amino alcohol.
    • Solvent: Anhydrous ethanol.
    • Conditions: Heated at 110–115°C in a sealed pressure tube for 72 hours.
    • Purification: Column chromatography with hexane/ethyl acetate and chloroform/methanol mixtures.
  • Method C:

    • Reactant: 50 mg (98 μmol) of pentabromo-benzimidazole and optically active (S)- or (R)-1-aminopropan-2-ol.
    • Solvent: Dry phenylmethanol (PhCH₃).
    • Conditions: Heated at 100°C for 48 hours.
    • Purification: Chromatography with chloroform/methanol (95:5 v/v).

Note: These methods facilitate the formation of N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine derivatives with potential stereochemical control in Method C.

Synthesis via Direct Cyclization and Functionalization

While the above methods focus on derivatization of benzodiazole intermediates, alternative routes include direct cyclization of suitable precursors followed by amination:

  • Step 1: Formation of the benzodiazole core via condensation of o-phenylenediamine with suitable carboxylic acid derivatives or aldehydes.
  • Step 2: Alkylation at the 4-position with isopropyl groups, typically using alkyl halides or via reductive amination.

However, specific literature detailing this exact route for This compound remains limited, and the most reliable synthesis aligns with the bromination and nucleophilic substitution pathways.

Purification and Characterization Techniques

  • Chromatography: Column chromatography with solvent systems such as hexane/ethyl acetate or chloroform/methanol ensures high purity.
  • Spectroscopic Verification: NMR, IR, and mass spectrometry confirm the structure and stereochemistry.
  • Crystallography: Single-crystal X-ray diffraction may be employed for definitive stereochemical analysis, especially for chiral derivatives.

Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Duration Purification Method
Bromination Bromine Water Reflux 24 h Filtration, washing
Nucleophilic substitution Amino alcohol Ethanol or phenylmethanol 100–115°C 48–72 h Column chromatography

Research Findings and Perspectives

  • The synthesis routes described are consistent with protocols used for similar heterocyclic compounds, emphasizing bromination, nucleophilic substitution, and stereoselective synthesis.
  • The use of microwave irradiation (LED light) during bromination enhances reaction efficiency.
  • The choice of amino alcohols and reaction conditions influences stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of the corresponding amine or hydrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
  • Structure : Combines benzimidazole with a pyrazole ring and a methyl group at position 1.
  • Molecular Weight : 213.24 g/mol.
  • Key Differences: The pyrazole ring introduces additional nitrogen atoms, altering electronic properties compared to the simpler benzodiazol-4-amine scaffold.
N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine
  • Structure : Benzothiazole core with a propargylamine substituent.
  • Key Differences : Replacement of benzimidazole with benzothiazole (sulfur instead of nitrogen at position 1) modifies electronic density and redox properties. The propargyl group enables click chemistry applications, unlike the isopropyl group in the target compound .
N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine Mn(II) Complex
  • Structure : Triazole core with a chlorobenzylidene substituent, coordinated to Mn(II).
  • Key Differences: The triazole ring offers distinct coordination chemistry, and the Mn(II) complex demonstrates nuclease activity and mitochondrial dysfunction induction in cancer cells. This highlights the role of metal binding in biological activity, a feature absent in the non-metallated benzodiazol-4-amine .

Functional Analogues with Similar Substituents

4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine
  • Structure : Thiazole core with propargylamine and chlorophenyl groups.
  • Molecular Weight : 286.03 g/mol.
  • Key Differences : The thiazole ring and propargyl substituents enhance electrophilicity, making this compound suitable for anti-inflammatory applications. The absence of a fused benzodiazole ring reduces aromatic stabilization compared to the target compound .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyrazole core with cyclopropylamine and pyridinyl groups.
  • Synthesis : Prepared via copper-catalyzed coupling, yielding a yellow solid (m.p. 104–107°C).

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine Benzimidazole Isopropylamine at position 4 ~213 (estimated) Hypothesized: Catalysis, drug design
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine Benzimidazole-Pyrazole Methyl at pyrazole N1 213.24 Kinase inhibition, bioactivity
N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine Benzothiazole Propargylamine Click chemistry, materials science
N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine Mn(II) Complex Triazole Chlorobenzylidene, Mn(II) Anticancer, nuclease activity
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine Thiazole Propargylamine, chlorophenyl 286.03 Anti-inflammatory agents

Biological Activity

N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine, a compound belonging to the benzodiazole family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzodiazole ring substituted with an isopropyl group at the nitrogen position. This structural configuration is crucial for its interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • Benzodiazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. A study highlighted that related compounds effectively inhibited the growth of Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus .

2. Anticancer Properties

  • Recent investigations indicate that benzodiazole derivatives can act as potent inhibitors of specific kinases involved in cancer progression. For instance, they have been identified as inhibitors of PIM kinases, which are implicated in several malignancies such as leukemias and lymphomas . The inhibition of these kinases may disrupt cancer cell proliferation and survival.

3. Anti-inflammatory Effects

  • Compounds within this class have demonstrated anti-inflammatory effects by modulating various signaling pathways. This is particularly relevant in conditions such as autoimmune diseases where inflammation plays a critical role .

The mechanisms underlying the biological activity of this compound include:

1. Enzyme Inhibition

  • The compound has been shown to inhibit specific enzymes, including serine/threonine kinases. This inhibition can lead to reduced phosphorylation of target proteins involved in cell cycle regulation and apoptosis .

2. Interaction with Biological Receptors

  • Benzodiazole derivatives often interact with biological receptors due to their structural similarity to nucleic acid bases, facilitating their binding to various cellular targets .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and potential applications of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive bacteria with low micromolar IC50 values .
Study 2 Identified as a PIM kinase inhibitor with potential applications in treating hematological malignancies .
Study 3 Showed anti-inflammatory properties in vitro, suggesting therapeutic potential in autoimmune disorders .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
  • Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity against specific targets.

Q & A

Basic: What are the recommended synthetic routes for N-(Propan-2-yl)-1H-1,3-benzodiazol-4-amine, and what yields can be expected?

Methodological Answer:
Synthesis typically involves coupling reactions between substituted benzodiazole precursors and propan-2-ylamine derivatives. For example:

  • Copper-catalyzed cross-coupling : A protocol similar to the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () can be adapted. Use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours. Expect yields ~15–20% due to steric hindrance and competing side reactions.
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product from unreacted amines and dimerized byproducts .

Basic: How should researchers characterize this compound to confirm its structure?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic shifts:
    • Benzodiazole protons: δ 7.2–8.5 ppm (aromatic region).
    • Propan-2-yl group: δ 1.2–1.4 ppm (doublet for CH3_3) and δ 3.8–4.2 ppm (multiplet for CH).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : Use SHELXL ( ) for single-crystal refinement to resolve ambiguities in tautomeric forms or substituent positions .

Advanced: What experimental design challenges arise when studying electronic properties of this compound?

Methodological Answer:

  • Tautomerism : The benzodiazole core may exhibit keto-enol tautomerism, complicating spectroscopic interpretation. Use Multiwfn ( ) to analyze electron localization functions (ELF) and identify dominant tautomeric forms in solution vs. solid state.
  • Solvent Effects : Polar solvents stabilize charge-separated tautomers. Conduct UV-Vis and fluorescence studies in solvents of varying polarity (e.g., DMSO vs. chloroform) to map solvatochromic behavior .

Advanced: How can researchers resolve contradictions between NMR and crystallography data for this compound?

Methodological Answer:

  • Dynamic vs. Static Disorder : NMR may average signals from rapid tautomeric interconversion, while crystallography captures a static structure. Perform variable-temperature NMR to detect exchange broadening and compare with low-temperature crystallographic data.
  • SHELX Refinement : Use disorder modeling in SHELXL to account for alternative conformations in the crystal lattice ( ). Cross-validate with DFT calculations (e.g., Gaussian) to predict energetically favored tautomers .

Advanced: What noncovalent interactions dominate the supramolecular assembly of this compound in crystal lattices?

Methodological Answer:

  • Hydrogen Bonding : The amine group participates in N–H···N interactions with adjacent benzodiazole rings. Use Hirshfeld surface analysis ( ) to quantify contact percentages.
  • π-Stacking : Benzodiazole aromatic systems engage in offset stacking. Visualize interaction surfaces using CrystalExplorer or VMD.
  • Steric Effects : The propan-2-yl group introduces steric bulk, reducing packing efficiency. Compare lattice energies (e.g., via PIXEL calculations) with analogs lacking this substituent .

Advanced: How can computational methods optimize pharmacological studies of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the benzodiazole core as a hydrogen-bond acceptor.
  • ADMET Prediction : Employ SwissADME to estimate solubility, permeability, and metabolic stability. The propan-2-yl group may enhance lipophilicity but reduce aqueous solubility.
  • Pharmacophore Mapping : Identify critical features (e.g., amine position, aromaticity) using MOE or Schrödinger Suite. Cross-reference with crystallographic ligand-binding data () .

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